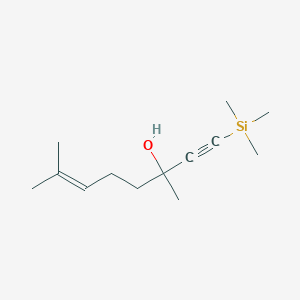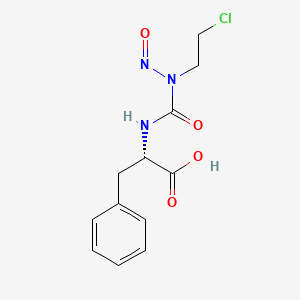![molecular formula C23H29N B14439813 1-[1-(4-Phenylphenyl)cyclohexyl]piperidine CAS No. 77415-81-7](/img/structure/B14439813.png)
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine is a chemical compound belonging to the class of arylcyclohexylamines. This compound is structurally characterized by a cyclohexyl ring substituted with a piperidine ring and a biphenyl moiety. It is known for its significant pharmacological effects, particularly in the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Phenylphenyl)cyclohexyl]piperidine typically involves the reaction of 4-phenylphenylmagnesium bromide with cyclohexanone to form the corresponding alcohol. This intermediate is then subjected to a dehydration reaction to yield the desired cyclohexyl derivative. The final step involves the reaction of this intermediate with piperidine under suitable conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, acting as a noncompetitive antagonist. This interaction leads to the inhibition of calcium ion influx, which in turn affects neurotransmitter release and neuronal excitability. Additionally, it may influence other neurotransmitter systems, including dopamine and serotonin pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phencyclidine (PCP): Shares a similar arylcyclohexylamine structure and pharmacological profile.
Ketamine: Another NMDA receptor antagonist with anesthetic properties.
Methoxetamine: A derivative of ketamine with similar effects.
Uniqueness
1-[1-(4-Phenylphenyl)cyclohexyl]piperidine is unique due to its specific biphenyl substitution, which may confer distinct pharmacological properties compared to other arylcyclohexylamines. This structural variation can influence its binding affinity and selectivity for different receptor subtypes, potentially leading to unique therapeutic applications .
Propiedades
Número CAS |
77415-81-7 |
|---|---|
Fórmula molecular |
C23H29N |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
1-[1-(4-phenylphenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C23H29N/c1-4-10-20(11-5-1)21-12-14-22(15-13-21)23(16-6-2-7-17-23)24-18-8-3-9-19-24/h1,4-5,10-15H,2-3,6-9,16-19H2 |
Clave InChI |
XZRYYXBUPYYHPL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


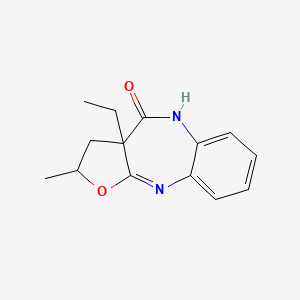


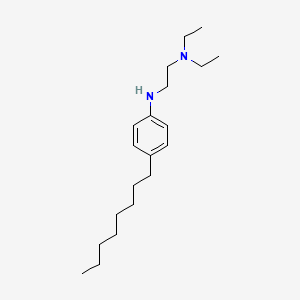
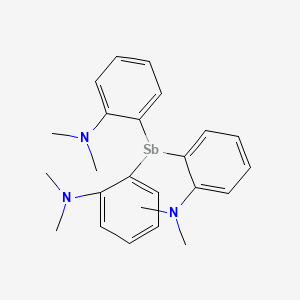
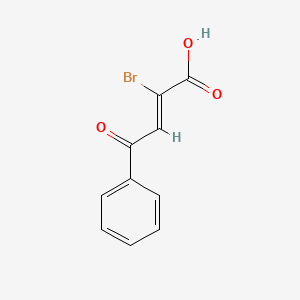
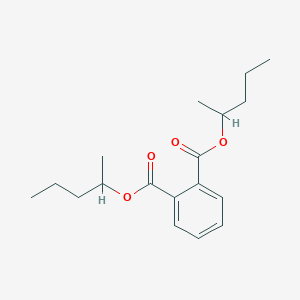
![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)
